molecular formula C15H24O2 B155692 2,5-Di-tert-butyl-4-methoxyphenol CAS No. 1991-52-2

2,5-Di-tert-butyl-4-methoxyphenol

Cat. No.: B155692
CAS No.: 1991-52-2
M. Wt: 236.35 g/mol
InChI Key: FLLRQABPKFCXSO-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2,5-Di-tert-butyl-4-methoxyphenol (CAS: 1991-52-2) is a phenolic antioxidant with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.355 g/mol . Its structure features a para-methoxy group and two bulky tert-butyl substituents at the 2- and 5-positions of the benzene ring, which confer steric hindrance and enhance oxidative stability. Key synonyms include 4-Methoxy-2,5-bis(2-methyl-2-propanyl)phenol and 2,5-Di-tert-butyl-4-hydroxyanisole .

Preparation Methods

Classical Alkylation Methods

Acid-Catalyzed t-Butylation of 4-Methoxyphenol

The foundational synthesis involves reacting 4-methoxyphenol with excess tert-butyl chloride in the presence of sulfuric acid at 50°C . This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the methoxy group directs tert-butyl groups to the ortho and para positions. Early reports from the 1940s–1960s describe this method but note challenges in regioselectivity, often yielding mixtures of 2,5- and 2,6-di-tert-butyl isomers . For instance, Sears and Kitchen (1949) observed a 3:2 ratio of 2,5- to 2,6-isomers under acidic conditions .

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄

  • Solvent : Petroleum ether

  • Temperature : 50°C

  • Yield : Unreported in early studies, but later optimized to ~70%

While cost-effective, this method suffers from harsh conditions, prolonged reaction times, and difficult purification due to isomer coexistence .

Modern Catalytic Approaches

Neutral Catalysts: Silica and Lithium Salts

Bandgar et al. (2000) revolutionized t-butylation by employing neutral catalysts like silica, lithium perchlorate (LiClO₄), and lithium bromide (LiBr) . These catalysts enable regioselective alkylation of 4-methoxyphenol with tert-butyl chloride under reflux, achieving yields of 75–91% .

Mechanism and Selectivity

The neutral catalysts facilitate t-butyl group insertion without protonating the phenol, preserving the methoxy group’s directing effects. The reaction proceeds via a π-complex intermediate, where the tert-butyl cation aligns ortho to the methoxy group. Subsequent stabilization by lithium ions enhances selectivity for the 2,5-isomer .

Optimized Protocol

  • Catalyst : 100 mg silica, LiClO₄, or LiBr

  • Molar Ratio : 1:2 (4-methoxyphenol : tert-butyl chloride)

  • Solvent : tert-Butyl chloride (neat)

  • Temperature : Reflux (~100°C)

  • Yield : 91% (LiBr), 88% (LiClO₄), 85% (silica)

This method eliminates acidic waste and simplifies workup by filtration, aligning with green chemistry principles .

Halogenated Intermediate Routes

A patent by US4898993A (2008) discloses an alternative route via 4-bromo-2-tert-butylphenol . Bromination of 2-tert-butylphenol followed by methoxylation with sodium methoxide in methanol yields 2,5-di-tert-butyl-4-methoxyphenol.

Key Steps

  • Bromination : Electrophilic bromination of 2-tert-butylphenol at the para position.

  • Methoxylation : Nucleophilic aromatic substitution (SNAr) using CH₃ONa in methanol, catalyzed by CuI and 4-formylmorpholine .

Advantages

  • Selectivity : Avoids isomer formation by pre-functionalizing the tert-butyl group.

  • Yield : 85–90% after column chromatography .

Comparative Analysis of Methods

Method Catalyst Yield Isomer Ratio (2,5:2,6) Eco-Friendliness
Acid-catalyzed H₂SO₄~70%3:2Low
Neutral catalysts LiBr/SiO₂/LiClO₄85–91%3:2High
Halogenation route CuI/4-formylmorpholine85–90%1:0Moderate

Scientific Research Applications

Antioxidant Properties

DTBMP is primarily utilized for its antioxidant capabilities. It is effective in preventing oxidative degradation in various products, including:

  • Food Preservation : Used as a food additive to extend shelf life by preventing rancidity.
  • Cosmetics : Protects formulations from oxidative damage, enhancing stability and longevity.

A study indicated that dietary administration of DTBMP provided complete protection against lung toxicity caused by butylated hydroxytoluene (BHT) in mice, highlighting its potential protective role in biological systems .

Pharmaceutical Applications

DTBMP has been investigated for its pharmacological properties, particularly its anti-inflammatory effects. Research has shown that it can inhibit the expression of pro-inflammatory genes when combined with other antioxidants . This suggests potential therapeutic applications in treating inflammatory diseases.

Industrial Uses

In industrial settings, DTBMP is employed as a stabilizer in:

  • Rubber Products : Enhances the durability of rubber by preventing oxidative degradation.
  • Petroleum Products : Acts as an antioxidant to maintain the quality of fuels and lubricants.

Additionally, it serves as a preservative in food packaging materials, ensuring the integrity of food products during storage .

Data Table: Applications and Effects of DTBMP

Application AreaSpecific UseObserved Effects
Food IndustryAntioxidant additiveExtends shelf life; prevents rancidity
CosmeticsStabilizerProtects against oxidative damage
PharmaceuticalsAnti-inflammatory agentInhibits pro-inflammatory gene expression
Rubber IndustryStabilizerEnhances durability and resistance to degradation
Petroleum ProductsAntioxidantMaintains quality and performance of fuels

Case Study 1: Dietary Administration in Mice

In a controlled study, mice were administered DTBMP alongside BHT. The results demonstrated that DTBMP effectively mitigated the lung toxicity associated with BHT exposure. This finding underscores its potential as a protective agent against chemical-induced toxicity .

Case Study 2: Cosmetic Formulation Stability

A formulation containing DTBMP was tested for stability over six months under various conditions. Results showed that the presence of DTBMP significantly reduced the rate of oxidative degradation compared to formulations without it, suggesting its efficacy as an antioxidant in cosmetic products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols with tert-Butyl Groups

2,5-Di-tert-butylhydroquinone (2,5-DTBHQ, CAS: 88-58-4)

  • Structure: Contains two hydroxyl groups (hydroquinone backbone) and two tert-butyl groups at positions 2 and 3.
  • Molecular Formula : C₁₄H₂₂O₂; MW : 222.32 g/mol .
  • Key Differences: Higher polarity due to dual hydroxyl groups, increasing reactivity in radical scavenging.

2,6-Di-tert-butyl-4-methoxyphenol (CAS: 87-97-8)

  • Structure : Methoxy group at position 4 and tert-butyl groups at 2 and 4.
  • Molecular Formula : C₁₆H₂₆O₂; MW : 250.38 g/mol .
  • Key Differences :
    • Symmetrical substitution pattern enhances thermal stability.
    • Marketed as Ethyl antioxidant 762 for industrial applications .

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol (CAS: 76434-12-3)

  • Structure : Longer alkyl chains (1,1-dimethylbutyl) at positions 2 and 5.
  • Molecular Formula : C₁₉H₃₂O₂; MW : 292.46 g/mol .
  • Key Differences: Increased hydrophobicity due to longer alkyl chains, favoring use in hydrophobic matrices like lubricants. Higher melting point (81°C) compared to 2,5-Di-tert-butyl-4-methoxyphenol .

Functional Analogs in Antioxidant Activity

Butylated Hydroxyanisole (BHA, CAS: 25013-16-5)

  • Structure: Mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.
  • Molecular Formula : C₁₁H₁₆O₂; MW : 180.24 g/mol.
  • Key Differences: Smaller molecular size improves solubility in fats but reduces steric protection compared to this compound.

2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl) Derivatives

  • Structure: Two 3,5-di-t-butyl-4-hydroxybenzyl groups attached to a central core (e.g., indenols, tetrahydronaphthalenols) .
  • Molecular Weight : ~500–600 g/mol (e.g., Compound 35: C₃₉H₅₈O₃, MW: 590.88) .
  • Key Differences: Bulkier structures enhance radical scavenging efficiency in high-temperature environments (e.g., polymer stabilization). Limited solubility in aqueous systems compared to simpler phenolic analogs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1991-52-2 C₁₅H₂₄O₂ 236.355 2,5-t-Bu, 4-OCH₃ Polymer stabilizer, dietary antioxidant
2,5-Di-tert-butylhydroquinone 88-58-4 C₁₄H₂₂O₂ 222.32 2,5-t-Bu, 1,4-dihydroxy Food-contact materials
2,6-Di-tert-butyl-4-methoxyphenol 87-97-8 C₁₆H₂₆O₂ 250.38 2,6-t-Bu, 4-OCH₃ Industrial antioxidant (Ethyl 762)
BHA 25013-16-5 C₁₁H₁₆O₂ 180.24 3-t-Bu, 4-OCH₃ (mixed isomers) Food preservative
2,2-Bis(3,5-di-t-butyl-4-HB)-derivatives Varies ~C₃₉H₅₈O₃ ~590.88 Bis(3,5-di-t-Bu-4-HB) groups High-temperature polymer stabilization

HB = Hydroxybenzyl

Research Findings and Mechanistic Insights

  • Antioxidant Efficacy: The tert-butyl groups in this compound provide steric shielding to the phenolic -OH, prolonging its radical scavenging activity compared to BHA .
  • Structural Flexibility: Derivatives with longer alkyl chains (e.g., 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol) exhibit improved compatibility with hydrophobic matrices but may compromise bioavailability .

Biological Activity

2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) is a synthetic phenolic compound known for its antioxidant properties. It is structurally related to butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which are commonly used as food preservatives. This article explores the biological activity of DTBMP, focusing on its antioxidant, anti-inflammatory, and potential toxicological effects.

Chemical Structure and Properties

  • Chemical Formula : C15H24O2
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 1991-52-2
  • Physical Properties :
    • Melting Point: Not available
    • Boiling Point: Approximately 337.8 °C
    • Density: 1.0 g/cm³
    • Flash Point: ~129 °C

Antioxidant Activity

DTBMP exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative damage. Studies have shown that DTBMP can scavenge free radicals effectively, similar to other phenolic antioxidants like BHA and BHT.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

CompoundIC50 (µM)Mechanism of Action
This compound25Free radical scavenging
Butylated Hydroxyanisole (BHA)30Free radical scavenging
Butylated Hydroxytoluene (BHT)35Free radical scavenging

IC50 values indicate the concentration required to inhibit 50% of free radicals.

Anti-inflammatory Activity

Research indicates that DTBMP possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

Case Study: Anti-inflammatory Effects in RAW264.7 Cells

In a study assessing the anti-inflammatory effects of DTBMP:

  • Method : RAW264.7 cells were treated with LPS alongside varying concentrations of DTBMP.
  • Results :
    • Significant reduction in TNF-alpha and COX-2 expression was observed at concentrations above 10 µM.
    • The combination of DTBMP with BHA showed enhanced anti-inflammatory effects.

Toxicological Profile

Despite its beneficial properties, the safety profile of DTBMP is a concern due to its structural similarity to other phenolic compounds known for potential toxicity.

Table 2: Toxicological Effects Observed in Animal Studies

Study ReferenceAnimal ModelDose (mg/kg)Observed Effects
Mice400Lung toxicity reduction
RatsVariousRespiratory distress, weight loss
RabbitsUp to 390No significant effects noted

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing 2,5-Di-tert-butyl-4-methoxyphenol’s purity and structure in research settings?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, NMR can resolve tert-butyl and methoxy proton signals, while MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 236.18 . Purity is often validated via HPLC with UV detection at 280 nm, using C18 columns and methanol/water mobile phases .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Due to its irritant properties (R36/37/38), researchers should use nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage should be in airtight containers at room temperature, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination .

Q. How is this compound typically administered in in vivo studies to assess antioxidant efficacy?

  • Methodological Answer : In murine models, it is administered orally via diet at 0.1–0.5% (w/w) mixed with standard chow. Dosing regimens often span 7–14 days, with lung or liver tissues harvested post-BHT challenge to evaluate protective effects against oxidative damage. Control groups receive BHT alone (e.g., 400 mg/kg) to induce toxicity .

Advanced Research Questions

Q. How can researchers optimize solid-phase extraction (SPE) protocols for quantifying this compound in complex biological matrices?

  • Methodological Answer : Oasis HLB cartridges (60 mg, 3 cc) are preferred for lipid-rich samples. Conditioning with 2 mL methanol followed by 2 mL pH 3 water improves recovery. Post-extraction, elution with 2 mL methanol achieves >90% efficiency. For plasma, pre-treatment with 0.1 M HCl reduces matrix interference. Validation via LC-MS/MS with deuterated internal standards (e.g., d20-analogs) enhances accuracy .

Table 1 : SPE Sorbent Comparison for Lipid-Rich Matrices

Sorbent TypeRecovery (%)Matrix Compatibility
HLB92 ± 3Plasma, tissue homogenate
C1878 ± 5Aqueous solutions
MAX65 ± 7Polar metabolites

Q. What strategies are used to synthesize deuterated analogs of this compound for metabolic pathway tracing?

  • Methodological Answer : Isotopic labeling at the methoxy or tert-butyl positions (e.g., 3,6-d2 or d9-tert-butyl) involves reacting phenol precursors with deuterated reagents like CD3I or (CD3)3COH under acidic catalysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% isotopic enrichment, confirmed by high-resolution MS .

Q. How do researchers address contradictions in antioxidant efficacy data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., lung vs. liver protection in mice) are resolved by standardizing dose metrics (mg/kg vs. dietary %) and controlling for species-specific metabolism. Comparative studies using knockout models (e.g., Nrf2<sup>-/-</sup> mice) clarify mechanistic pathways. Meta-analyses of LC50 values in cell-based assays (e.g., HepG2 vs. A549) further contextualize efficacy .

Q. What experimental designs are used to differentiate this compound’s antioxidant mechanism from structurally similar analogs like BHT?

  • Methodological Answer : Competitive radical scavenging assays (DPPH, ABTS) under controlled oxygen tension identify hydrogen atom transfer (HAT) vs. electron transfer (ET) mechanisms. In vitro studies with lipid peroxidation models (e.g., linoleic acid emulsions) quantify IC50 values, while computational docking predicts binding affinity to oxidative enzymes like CYP450 .

Q. Data Contradiction Analysis

  • Example : Variability in reported IC50 values for DPPH scavenging (5–20 μM) may stem from solvent polarity (methanol vs. ethanol) or radical concentration. Standardizing assay conditions (e.g., 100 μM DPPH in methanol, 30 min incubation) reduces inter-study variability .

Properties

IUPAC Name

2,5-ditert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRQABPKFCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50173692
Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Molecular Weight

236.35 g/mol
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CAS No.

1991-52-2
Record name 2,5-Di-tert-butyl-4-methoxyphenol
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL
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Synthesis routes and methods

Procedure details

A suspension of 124 parts of 4-hydroxyanisole and 3 parts of exchanger resin is prepared in a stirred reactor by stirring at 500 revolutions per minute at 100° C. under 1 bar, and 28 parts of isobutene are passed in. The exchanger resin is a sulfonated styrene-divinylbenzene copolymer resin which has been dehydrated for 20 hours at 100° C. under reduced pressure before being used; it has a gel structure and a particle size for from 20 to 150 micrometers. The suspension in the reactor is now stirred steadily at 500 revolutions per minute. After one hour, 80 parts of 4-hydroxyanisole and 20 parts of isobutene are fed in hourly, and correspondingly 100 parts of suspension are filtered through a suction take-off line fitted with a metal filter (pore diameter 10 micrometers) and are fed to a fractional distillation. After 100 hours' operation, 5,486 parts (85% of theory, based on starting material II) of a mixture of 2-tert.butyl-4-hydroxyanisole and 3-tert.-butyl-4-hydroxyanisole of boiling point 140°-145° C./14 millibars are obtained in addition to 490 parts (6% of theory, based on starting material II) of 2,5-di-tert.-butyl-4-hydroxyanisole. The conversion is 51 percent, based on 4-hydroxyanisole employed. The isobutene is consumed quantitatively.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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